Cas no 56583-56-3 (Quinolinium,1,1'-[(1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl)]bis-, diiodide (9CI))
56583-56-3 structure
Product Name:Quinolinium,1,1'-[(1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl)]bis-, diiodide (9CI)
CAS No:56583-56-3
MF:C26H26I2N2O4
MW:684.304591655731
CID:371103
PubChem ID:162799
Update Time:2025-04-19
Quinolinium,1,1'-[(1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl)]bis-, diiodide (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Quinolinium,1,1'-[(1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl)]bis-, diiodide (9CI)
- bis(2-quinolin-1-ium-1-ylethyl) butanedioate,diiodide
- chinotilin
- Chinotylin
- Quinotilin
- bis(2-quinolin-1-ium-1-ylethyl) butanedioate;diiodide
- Khinotilin
- 1,1'-[(1,4-Dioxobutane-1,4-diyl)bis(oxyethane-2,1-diyl)]di(quinolin-1-ium) diiodide
- DTXSID30972024
- 56583-56-3
- Q4497825
- Quinotiline
- Quinolinium, 1,1'-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis-, diiodide
-
- Inchi: 1S/C26H26N2O4.2HI/c29-25(31-19-17-27-15-5-9-21-7-1-3-11-23(21)27)13-14-26(30)32-20-18-28-16-6-10-22-8-2-4-12-24(22)28;;/h1-12,15-16H,13-14,17-20H2;2*1H/q+2;;/p-2
- InChI Key: XCDOBHBOUQWENI-UHFFFAOYSA-L
- SMILES: [I-].[I-].O(C(CCC(=O)OCC[N+]1=CC=CC2C=CC=CC1=2)=O)CC[N+]1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 657.7938
- Monoisotopic Mass: 683.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 561
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.4Ų
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 60.36
Quinolinium,1,1'-[(1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl)]bis-, diiodide (9CI) Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
56583-56-3 (Quinolinium,1,1'-[(1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl)]bis-, diiodide (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk